Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[23]hexane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable precursor with a spirocyclic intermediate under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be utilized in the study of biological pathways and interactions due to its unique structure.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[2.3]hexane derivatives.
Spiro[2.3]hexane-2-carboxylate: Another compound with a similar spirocyclic core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features make it a valuable compound for various applications, distinguishing it from other similar molecules.
Biological Activity
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, also known by its CAS number 1936322-38-1, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H20O3 with a molecular weight of 212.28 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various compounds similar to this compound. For instance, derivatives of spiro compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The agar well diffusion method has been employed to assess the antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with results indicating significant inhibition zones compared to controls .
Bacterial Strain | Inhibition Zone (mm) | Control |
---|---|---|
Escherichia coli | 15 | Meropenem |
Staphylococcus aureus | 18 | Meropenem |
Bacillus subtilis | 12 | Meropenem |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Studies focusing on urease and alpha-amylase inhibition showed promising results, suggesting potential applications in managing conditions like urea-splitting infections and carbohydrate metabolism disorders. The enzyme inhibition assays were conducted using established protocols, with results indicating effective inhibition relative to standard inhibitors .
3. Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of this compound. The DPPH (1,1-diphenyl-2-picryl hydrazyl) assay was utilized to evaluate its free radical scavenging ability. The percentage inhibition was calculated, showing that this compound exhibits considerable antioxidant properties, which may contribute to its therapeutic potential in oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within the same class as this compound:
- Antibacterial Efficacy : A study conducted on a series of spiro compounds demonstrated that modifications in the alkyl side chains significantly enhanced antibacterial activity against resistant strains of bacteria .
- Enzyme Interaction Studies : Research indicated that certain derivatives exhibited enhanced inhibition against urease enzymes compared to traditional inhibitors, suggesting a promising avenue for drug development targeting urinary tract infections .
- Oxidative Stress Mitigation : Another study highlighted the role of similar compounds in reducing oxidative stress markers in cellular models, which could have implications for neuroprotective therapies .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8(2)12(9(13)14-5)11(15-12)6-10(3,4)7-11/h8H,6-7H2,1-5H3 |
InChI Key |
ZHIDDFHIHMZIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CC(C2)(C)C)C(=O)OC |
Origin of Product |
United States |
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